

Navigating the Safety Landscape of 5-Fluoropentyl Thiocyanate: A Technical Guide

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Compound of Interest		
Compound Name:	5-Fluoropentyl thiocyanate	
Cat. No.:	B15290267	Get Quote

Disclaimer: A specific Safety Data Sheet (SDS) for **5-Fluoropentyl thiocyanate** was not publicly available at the time of this writing. The following information is a comprehensive guide based on the general safety profiles of organic thiocyanates and data for structurally related compounds. Researchers, scientists, and drug development professionals should handle this compound with caution and perform a thorough risk assessment based on laboratory-specific conditions.

Introduction to Thiocyanate Toxicology

Organic thiocyanates (R-S-C \equiv N) are a class of compounds with diverse biological activities. Their toxicological profile is often associated with the potential to release cyanide (CN $^-$) in vivo, a potent inhibitor of cellular respiration.[1][2] The reactivity and toxicity can be influenced by the nature of the alkyl or aryl group (R). The presence of a fluorine atom in the pentyl chain of **5-Fluoropentyl thiocyanate** may influence its metabolic fate and toxicokinetics. Therefore, a cautious approach is warranted.

Hazard Identification and Classification

Based on the GHS classifications of analogous thiocyanates, **5-Fluoropentyl thiocyanate** should be treated as a hazardous substance. The primary hazards are expected to be acute toxicity (oral, dermal, and inhalation), serious eye damage, and aquatic toxicity.

Table 1: GHS Hazard Statements for Structurally Similar Thiocyanates



Hazard Class	Hazard Statement	GHS Code
Acute Toxicity (Oral)	Harmful if swallowed	H302
Acute Toxicity (Dermal)	Harmful in contact with skin	H312
Acute Toxicity (Inhalation)	Harmful if inhaled	H332
Serious Eye Damage/Eye Irritation	Causes serious eye damage	H318
Hazardous to the Aquatic Environment (Acute)	Toxic to aquatic life	H401
Hazardous to the Aquatic Environment (Chronic)	Harmful to aquatic life with long lasting effects	H412

Note: This table is a composite based on data for various organic thiocyanates and may not precisely reflect the classification of **5-Fluoropentyl thiocyanate**.

Toxicological Data Summary

The following tables summarize the kind of quantitative toxicological data typically found in an SDS. The values presented are based on data for analogous compounds and should be considered indicative rather than definitive for **5-Fluoropentyl thiocyanate**.

Table 2: Acute Toxicity Data (Analogous Compounds)

Exposure Route	Test Species	Value	Basis for Information
Dermal	-	Acute toxicity estimate: 1,100.1 mg/kg	Expert judgment for a similar product.[3]
Oral	Rat	LD50: 854 mg/kg	Data for Potassium Thiocyanate.[4]

Table 3: Ecotoxicity Data (Analogous Compounds)



Test	Species	Result
Acute aquatic toxicity	-	Toxic to aquatic life.[3]
Chronic aquatic toxicity	-	Harmful to aquatic life with long lasting effects.[3]

Table 4: Genotoxicity and Sensitization Data (Analogous Compounds)

Test Type	Test System	Result	Method
Germ cell mutagenicity	Salmonella typhimurium	Negative	OECD Test Guideline 471 (Ames test)[3]
Respiratory or skin sensitization	Mouse	Negative	OECD Test Guideline 429 (Local Lymph Node Assay)[3]

Table 5: Skin and Eye Irritation Data (Analogous Compounds)

Test Type	Test System	Result	Method
Skin corrosion/irritation	EPISKIN Human Skin Model	No skin irritation	Regulation (EC) No. 440/2008, Annex, B.46[3]
Serious eye damage/eye irritation	Bovine cornea	Causes serious eye damage	OECD Test Guideline 437[3]

Experimental Protocols

Detailed methodologies for the key toxicological assays referenced are crucial for understanding the data's context and limitations.

OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test)

This test evaluates the potential of a substance to induce gene mutations in bacteria.



- Principle: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are exposed to the test substance.[5] If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize the amino acid and form colonies on a minimal medium.[5]
- Methodology:
 - Strains: A set of specific bacterial strains with different mutation types is selected.
 - Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic in vivo metabolism.[6]
 - Exposure: The bacterial strains are exposed to a range of concentrations of the test substance.[6]
 - Incubation: The treated bacteria are plated on a minimal agar medium.
 - Scoring: After incubation, the number of revertant colonies is counted and compared to the control. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.[5]

OECD Test Guideline 437: Bovine Corneal Opacity and Permeability (BCOP) Test

This in vitro test assesses the potential of a substance to cause serious eye damage.

- Principle: The test uses isolated bovine corneas to measure changes in opacity (light transmission) and permeability to sodium fluorescein dye after exposure to a test substance.
 [4][7] These parameters correlate with eye irritation and corrosion in vivo.
- Methodology:
 - Tissue Preparation: Corneas are obtained from freshly slaughtered cattle and mounted in a holder.[4][7]
 - Exposure: The test substance is applied to the epithelial surface of the cornea for a defined period.[4]



- Opacity Measurement: An opacitometer is used to measure the amount of light that passes through the cornea.[4]
- Permeability Measurement: The amount of sodium fluorescein that penetrates the cornea is measured using a spectrophotometer.[4]
- Scoring: The opacity and permeability values are used to calculate an In Vitro Irritancy
 Score (IVIS), which is then used to classify the substance's eye hazard potential.[4]

OECD Test Guideline 429: Skin Sensitization (Local Lymph Node Assay - LLNA)

The LLNA is an in vivo method to assess the skin sensitization potential of a substance.

- Principle: The assay is based on the principle that skin sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application.
- Methodology:
 - Animal Model: The test is typically performed in mice.
 - Application: The test substance is applied to the dorsal surface of the ears of the mice for several consecutive days.
 - Proliferation Measurement: On the final day, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected, which is incorporated into the DNA of proliferating cells.
 - Analysis: The draining auricular lymph nodes are excised, and the amount of incorporated radioactivity is measured.
 - Stimulation Index (SI): The proliferation in the test groups is compared to the vehicle control group, and a Stimulation Index is calculated. An SI above a certain threshold indicates a sensitizing potential.

Regulation (EC) No 440/2008, B.46: In Vitro Skin Irritation: Reconstructed Human Epidermis Test



This in vitro method uses a reconstructed human epidermis (RhE) model to assess skin irritation potential.

- Principle: The test measures the cytotoxicity of a substance to the RhE model, which mimics the human epidermis. Cell viability is used as an indicator of skin irritation.
- Methodology:
 - Tissue Model: A commercially available RhE model is used.
 - Exposure: The test substance is applied topically to the surface of the RhE tissue for a specific duration.
 - Viability Assessment: After exposure, cell viability is determined using a colorimetric assay, typically the MTT assay.
 - Classification: If the cell viability is below a certain threshold compared to the negative control, the substance is classified as a skin irritant.

Signaling Pathways and Experimental Workflows

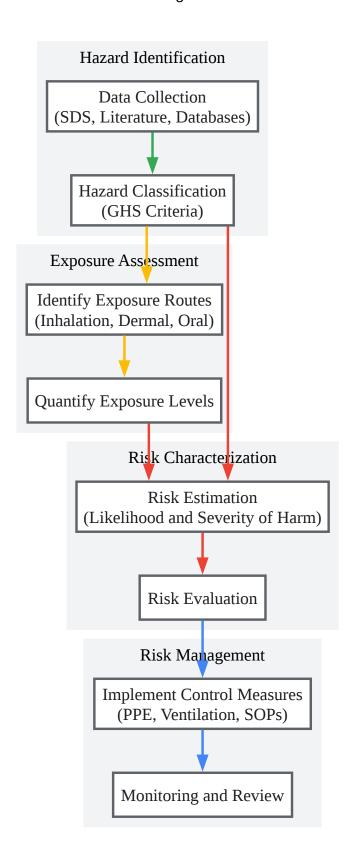
Visualizing experimental workflows and logical relationships is crucial for understanding the safety assessment process.



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Caption: A generalized workflow for the toxicological assessment of a new chemical entity.



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Caption: Logical flow of the hazard identification and risk assessment process.

Safe Handling and Storage

Given the potential hazards, strict adherence to safety protocols is mandatory.

- Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[4]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side-shields or goggles.[4]
 - Skin Protection: Wear chemical-resistant gloves and a lab coat.[4][7]
 - Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.
- Handling: Avoid contact with skin and eyes.[4] Do not breathe dust, fume, gas, mist, vapors, or spray.[7] Wash hands thoroughly after handling.[7]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4] Store away from incompatible materials such as strong oxidizing agents and acids.[4]

First Aid Measures

- In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[4]
- In case of skin contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[4]
- If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]
- If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[4]

Conclusion



While a specific Safety Data Sheet for **5-Fluoropentyl thiocyanate** is not readily available, the information on analogous compounds and general toxicological principles for organic thiocyanates provides a strong basis for a cautious and well-informed handling approach. Researchers and drug development professionals must prioritize a thorough risk assessment, implement stringent safety protocols, and consult with institutional safety officers before working with this compound. Further experimental data is required to definitively characterize the toxicological profile of **5-Fluoropentyl thiocyanate**.

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